4-(4-Phenylpiperazin-1-YL)butan-1-amine
Description
Overview of Piperazine (B1678402) Scaffolds in Academic Chemical and Biological Research
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in drug design, meaning it is a common structural feature in many different classes of drugs used for a wide range of therapeutic applications. tandfonline.comnih.gov The widespread use of the piperazine moiety is attributed to its unique physicochemical properties, including its solubility, basicity, chemical reactivity, and conformational flexibility. tandfonline.comnih.govresearchgate.net These characteristics allow it to be a versatile tool for chemists to modulate the pharmacokinetic and pharmacodynamic properties of potential drug molecules. tandfonline.comnih.gov
The chemical reactivity of the piperazine ring's nitrogen atoms facilitates its use as a linker to connect different pharmacophores or as a central scaffold for building new bioactive compounds. tandfonline.comnih.gov Researchers have extensively incorporated piperazine derivatives into molecules targeting a vast array of biological activities. nih.govresearchgate.net The flexible nature of the piperazine core provides a foundation for the design and synthesis of novel compounds with diverse therapeutic potential. nih.gov
Table 1: Investigated Biological Activities of Piperazine-Containing Compounds
| Biological Activity |
|---|
| Anticancer |
| Antioxidant |
| Cognition Enhancers |
| Antimicrobial |
| Antibacterial |
| Antiviral |
| Antifungal |
| Anti-inflammatory |
| Anti-HIV-1 inhibitors |
| Antidiabetic |
| Antimalarial |
| Antidepressant |
| Antianxiety |
| Anticonvulsant |
| Antipsychotic |
| Antitubercular |
This table is generated from data found in scientific research articles. researchgate.netnih.gov
Significance of the 4-(4-Phenylpiperazin-1-YL)butan-1-amine Core Structure in Synthetic and Medicinal Chemistry Research
The core structure of this compound combines the N-phenylpiperazine subunit with a flexible butylamine (B146782) chain. The N-phenylpiperazine scaffold itself is one of the most versatile and proven molecular templates in medicinal chemistry, recognized for its "druglikeness". nih.gov The modulation of its basicity and the substitution pattern on the aromatic ring can lead to significant improvements in both pharmacokinetic and pharmacodynamic properties. nih.gov
This specific core is a valuable building block in synthetic chemistry. The primary amine group on the butyl chain offers a reactive site for further chemical modifications, allowing for the synthesis of a library of derivatives. For instance, this amine can be reacted to form amides, sulfonamides, and other functional groups, enabling chemists to explore structure-activity relationships (SAR). The synthesis of related structures often involves multi-step reactions, such as the cyclization of an appropriate aniline (B41778) intermediate with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the piperazine ring. researchgate.netnih.gov The phenylpiperazine portion of the molecule is a key feature in many compounds designed to interact with biological targets, particularly within the central nervous system (CNS). nih.gov
Historical Perspectives of Related N-Phenylpiperazine Derivatives in Research
The exploration of piperazine and its derivatives in research has a long history. Initially, in the 1950s, piperazine itself was identified as an effective anthelmintic agent, particularly for treating threadworm infections in children. researchgate.net This early success spurred further investigation into the therapeutic potential of this heterocyclic scaffold.
The N-phenylpiperazine subunit, a key component of the title compound, gained prominence as a "CNS structure" due to its presence in numerous compounds targeting neurological disorders. nih.gov Over the decades, chemical alterations to the piperazine moiety have led to the synthesis of a wide range of derivatives. researchgate.net Research dating back to the 1960s describes the synthesis of foundational structures like 2-phenylpiperazine. acs.org This historical body of work has established the N-phenylpiperazine nucleus as a critical component in drug discovery, leading to many compounds reaching the market and advanced clinical trials. nih.gov Despite its long history and proven utility, some researchers believe the N-phenylpiperazine subunit remains an underrated scaffold, with potential for diversification into therapeutic areas beyond CNS disorders. nih.gov
Table 2: Examples of Marketed Drugs Containing a Piperazine Ring
| Drug Name | Therapeutic Class |
|---|---|
| Fluphenazine | Antipsychotic |
| Prazosin | Antihypertensive |
| Flunarizine | Vasodilator |
| Bifeprunox | Antipsychotic |
| Itraconazole | Antifungal |
| Ciprofloxacin | Antibiotic |
| Indinavir | Antiretroviral (HIV) |
This table is generated from data found in a scientific review article. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenylpiperazin-1-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c15-8-4-5-9-16-10-12-17(13-11-16)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIRRGMFYMCBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Phenylpiperazin 1 Yl Butan 1 Amine and Its Analogues
Primary Synthetic Routes to 4-(4-Phenylpiperazin-1-YL)butan-1-amine
The principal methods for synthesizing this compound can be broadly categorized into alkylation strategies and reductive amination approaches. These routes utilize various precursor compounds and specific reaction conditions to achieve the target molecule.
Alkylation Strategies
Alkylation is a common method for forming the bond between the phenylpiperazine and the butylamine (B146782) chain. This typically involves the reaction of 1-phenylpiperazine (B188723) with a suitable four-carbon electrophile. A key precursor in this strategy is N-(4-bromobutyl)phthalimide. lookchem.com The reaction of 1-phenylpiperazine with N-(4-bromobutyl)phthalimide, often in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724), yields an intermediate which, upon removal of the phthalimide (B116566) protecting group, gives the desired product. nih.govresearchgate.netresearchgate.net
Another alkylation approach involves reacting 1-phenylpiperazine with 1,4-dibromobutane. This reaction needs to be carefully controlled to favor mono-alkylation over di-alkylation. The resulting 1-(4-bromobutyl)-4-phenylpiperazine can then be converted to the final amine.
Reductive Amination Approaches
Reductive amination offers an alternative pathway to this compound. masterorganicchemistry.comorganic-chemistry.org This method involves the reaction of 1-phenylpiperazine with a suitable carbonyl compound, such as 4-oxobutanoic acid or its derivatives, in the presence of a reducing agent. harvard.eduyoutube.com The initial reaction forms an iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. masterorganicchemistry.comharvard.edu
A variation of this approach could involve the reductive amination of a suitable aldehyde, like 4-aminobutanal (B194337), with 1-phenylpiperazine. However, the stability of 4-aminobutanal can be a challenge.
Precursor Compounds and Intermediate Syntheses
The synthesis of this compound relies on the availability of key precursors and the successful synthesis of crucial intermediates.
N-(4-bromobutyl)phthalimide : This important precursor is typically synthesized by the reaction of potassium phthalimide with an excess of 1,4-dibromobutane. prepchem.comchemicalbook.comguidechem.com The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF). prepchem.com
4-(4-phenylpiperazin-1-yl)butanenitrile : This intermediate can be prepared by the alkylation of 1-phenylpiperazine with 4-chlorobutanenitrile. The nitrile group can then be reduced to the primary amine using reducing agents like lithium aluminum hydride or by catalytic hydrogenation.
The synthesis of these precursors is a critical first step in many of the synthetic routes to the target compound.
Specific Reaction Conditions and Catalysis
The efficiency and yield of the synthesis of this compound are highly dependent on the specific reaction conditions and the use of appropriate catalysts.
K2CO3 in acetonitrile : Potassium carbonate (K2CO3) in acetonitrile is a commonly used base-solvent system for the alkylation of amines. researchgate.netresearchgate.net This combination is effective in promoting the reaction between 1-phenylpiperazine and N-(4-bromobutyl)phthalimide. nih.gov
Borane-THF reduction : Borane-tetrahydrofuran complex (BH3·THF) is a powerful reducing agent used for the reduction of amides and nitriles. chemicalbook.comorganic-synthesis.comorganic-chemistry.orgwikipedia.org It can be employed in the final step of a synthetic route that proceeds through a nitrile intermediate, converting the cyano group to an aminomethyl group. chemicalbook.comorganic-chemistry.org
Below is a table summarizing common reaction conditions:
| Reaction Type | Reagents and Conditions | Purpose |
|---|---|---|
| Alkylation | 1-phenylpiperazine, N-(4-bromobutyl)phthalimide, K2CO3, acetonitrile | Formation of the C-N bond between piperazine (B1678402) and the butyl chain |
| Nitrile Reduction | 4-(4-phenylpiperazin-1-yl)butanenitrile, Borane-THF | Conversion of the nitrile group to a primary amine |
| Reductive Amination | 1-phenylpiperazine, 4-oxobutanoic acid, NaBH3CN | Formation of the amine via an iminium ion intermediate |
Synthesis of Structural Analogues and Homologues
The synthetic methodologies described for this compound can be adapted to create a variety of structural analogues and homologues. These modifications can involve altering the length and structure of the alkylamine chain.
Modifications of the Butan-1-amine Chain
trans-but-2-en-1-amines : Analogues containing a double bond in the butyl chain, such as trans-but-2-en-1-amines, can be synthesized. nih.gov This might involve starting with a precursor like trans-1,4-dibromobut-2-ene and following a similar alkylation strategy.
butan-2-amine isomers : Isomers where the amine group is at the second position of the butane (B89635) chain (butan-2-amine) can also be prepared. docbrown.infodoubtnut.com This would require starting with a different precursor, such as 4-halobutan-2-one, which could undergo reductive amination with 1-phenylpiperazine, followed by reduction of the ketone.
propan-1-amine homologues : Shorter chain homologues, like 3-(4-phenylpiperazin-1-yl)propan-1-amine, are synthesized by using a three-carbon electrophile, such as N-(3-bromopropyl)phthalimide, in the alkylation step. scbt.com
The flexibility of these synthetic routes allows for the creation of a diverse library of related compounds for further study.
| Analogue/Homologue | Key Precursor/Modification |
|---|---|
| trans-but-2-en-1-amine analogue | Use of trans-1,4-dihalobut-2-ene |
| butan-2-amine isomer | Use of a 4-halobutan-2-one precursor |
| propan-1-amine homologue | Use of a three-carbon electrophile (e.g., N-(3-bromopropyl)phthalimide) |
Substitutions on the Phenyl Ring of the Piperazine Moiety (e.g., 2-methoxyphenyl, 2-(2-fluoroethoxy)phenyl, 2,3-substituted-phenyl)
The synthesis of analogues of this compound bearing substituents on the phenyl ring is primarily achieved by constructing the N-arylpiperazine core using appropriately substituted anilines or aryl halides. The methodologies employed are central to medicinal chemistry for modulating the pharmacological and pharmacokinetic properties of the final compound. Common strategies include palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann coupling, aromatic nucleophilic substitution (SNAr) on electron-deficient arenes, and the classical cyclization of anilines with bis(2-chloroethyl)amine (B1207034). mdpi.comnih.gov
The introduction of a 2-methoxyphenyl group, a common substituent in pharmacologically active compounds, serves as a representative example of these synthetic strategies. shulginresearch.netnih.gov One prevalent method involves the reaction of 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride, often in a high-boiling solvent like diethylene glycol monomethyl ether at elevated temperatures. chemicalbook.comnih.gov Another approach is the Pd-catalyzed Buchwald-Hartwig coupling between a 2-substituted aryl halide and piperazine, which offers a versatile route to various N-arylpiperazines. nih.gov
For instance, 1-(2-methoxyphenyl)piperazine (B120316) can be prepared by reacting 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride at 150°C. chemicalbook.com Alternatively, Pd-catalyzed coupling of an appropriate bromide with tert-butyl piperazine-1-carboxylate, followed by deprotection with hydrochloric acid, also yields the desired product. guidechem.com
The synthesis can be adapted for a wide range of substituents. For example, analogues with fluoro, methyl, and trifluoroethylthio groups on the phenyl ring have been synthesized by reacting the corresponding substituted anilines with bis(2-chloroethyl)amine hydrochloride. nih.gov Similarly, the Buchwald-Hartwig amination has been successfully used to synthesize various thiophenephenyl and thiazolylphenyl substituted N-phenylpiperazine analogues. nih.gov This highlights the robustness of these methods for creating a diverse library of compounds with varied substitution patterns on the phenyl moiety.
| Synthetic Method | Reactants | Key Reagents/Conditions | Product Example | References |
| Aniline (B41778) Cyclization | 2-Methoxyaniline, Bis(2-chloroethyl)amine hydrochloride | Diethylene glycol monomethyl ether, 150°C | 1-(2-Methoxyphenyl)piperazine | chemicalbook.comnih.gov |
| Buchwald-Hartwig Amination | Aryl halide (e.g., 2-bromofluorobenzene), Piperazine | Pd2(dba)3, RuPhos, NaOtBu, Dioxane, 100°C | 1-(2-Fluorophenyl)piperazine | nih.gov |
| SNAr Reaction | p-Chloronitrobenzene, 1-(4-methoxyphenyl)piperazine | High temperature | 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | core.ac.uk |
| Two-Step Pd-Coupling/Deprotection | Substituted bromide, tert-Butyl piperazine-1-carboxylate | Pd(OAc)2, BINAP, Cs2CO3; then HCl | 1-(2-Methoxyphenyl)piperazine hydrochloride | guidechem.com |
Derivatization at the Terminal Amine Group (e.g., acylation, carbamation, conjugation to macrocyclic chelating agents)
Acylation and Sulfonylation: The primary amine can be readily acylated to form amides or sulfonylated to form sulfonamides. These reactions are typically carried out by treating the amine with an appropriate acyl chloride, sulfonyl chloride, or anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or potassium carbonate, to neutralize the acid byproduct. nih.gov This approach has been used to synthesize a wide array of N-substituted phenylpiperazine derivatives, demonstrating its broad applicability. nih.gov For example, reaction with trifluoromethanesulfonic anhydride in dichloromethane (B109758) with triethylamine as a base yields the corresponding trifluoromethylsulfonamide. nih.gov
Carbamation: Carbamates can be synthesized from the terminal amine through several methods. Reaction with an isocyanate (R-N=C=O) directly yields the corresponding urea (B33335) derivative (a type of carbamate (B1207046) analogue). Alternatively, treatment with a chloroformate ester (R-O-CO-Cl) in the presence of a base produces the carbamate. The use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) provides another route; the amine is first activated with CDI, and subsequent reaction with an alcohol furnishes the desired carbamate. mdpi.com
Conjugation to Macrocyclic Chelating Agents: For applications in molecular imaging or radiopharmacy, the terminal amine can be conjugated to a macrocyclic chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or its analogues. This conjugation is typically achieved by activating a carboxylic acid group on the chelator and then reacting it with the amine to form a stable amide bond. Standard peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) are commonly used to facilitate this reaction. nih.gov This process is analogous to solid-phase peptide synthesis, where a chelator is coupled to the N-terminus of a peptide chain. nih.gov
| Derivatization Type | Reagent(s) | Functional Group Formed | Purpose/Application | References |
| Acylation | Acyl chloride (RCOCl), Triethylamine | Amide (-NHCOR) | Modification of physicochemical properties, attachment of functional moieties | mdpi.comnih.gov |
| Sulfonylation | Sulfonyl chloride (RSO2Cl), Triethylamine | Sulfonamide (-NHSO2R) | Introduction of metabolically stable groups | nih.gov |
| Carbamation | Isocyanate (RNCO) or Chloroformate (ROCOCl) | Urea (-NHCONH-R) or Carbamate (-NHCOOR) | Linker for prodrugs, property modulation | mdpi.com |
| Conjugation | Activated Chelator (e.g., DOTA-NHS ester), HBTU/DIPEA | Amide bond to chelator | Radiolabeling for imaging (PET/SPECT) or therapy | nih.gov |
Novel Synthetic Approaches and Methodological Advancements for Piperazine Derivatives
The synthesis of the piperazine core, a privileged scaffold in medicinal chemistry, has been the subject of extensive methodological development aimed at improving efficiency, diversity, and stereochemical control. nih.govresearchgate.net While classical methods remain valuable, recent advancements have provided powerful new tools for constructing and functionalizing this important heterocycle.
Transition-Metal-Catalyzed Cyclizations: Palladium and gold catalysis have enabled novel and modular routes to piperazine derivatives. A palladium-catalyzed cyclization that couples two carbons from a propargyl unit with a diamine component allows for the synthesis of highly substituted piperazines with excellent regio- and stereocontrol. researchgate.netorganic-chemistry.org Gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates provides access to tetrahydropyrazines, which can be subsequently reduced to the corresponding piperazines. organic-chemistry.org Furthermore, Wacker-type aerobic oxidative cyclization using a palladium catalyst offers a method for constructing piperazines and related N-heterocycles from alkene precursors. organic-chemistry.org
C–H Functionalization: A significant recent breakthrough is the direct functionalization of the C–H bonds of the piperazine ring. researchwithnj.commdpi.com Traditionally, piperazine diversity was limited to substitutions at the nitrogen atoms. C–H functionalization strategies provide direct access to carbon-substituted piperazines, greatly expanding the available chemical space for drug discovery. researchwithnj.commdpi.com These methods overcome the often lengthy and limited traditional approaches to C-substituted piperazines. mdpi.com
Photoredox Catalysis: Green and sustainable methods employing photoredox catalysis have emerged for piperazine synthesis. researchgate.net These reactions, often using iridium-based catalysts, can generate α-aminyl radicals from precursors like those used in the Stannyl Amine Protocol (SnAP) or the CarboxyLic Amine Protocol (CLAP). mdpi.com These radicals then undergo cyclization with an imine to form the piperazine ring, often under mild, room-temperature conditions and with the potential for adaptation to continuous flow systems. mdpi.com
Modular and Stereoselective Syntheses: Modern approaches increasingly focus on modularity and stereocontrol. Highly diastereoselective intramolecular hydroamination has been used as a key step in the synthesis of 2,6-disubstituted piperazines. researchgate.net Other methods utilize chiral starting materials, such as amino acids, to construct enantiomerically pure 2,3-disubstituted or cis-2,5-disubstituted piperazines, providing access to complex and stereochemically defined scaffolds. mdpi.comrsc.org
| Synthetic Approach | Key Features | Mechanism/Reagents | Advantages | References |
| Pd-Catalyzed Cyclization | Modular synthesis of highly substituted piperazines. | Couples a propargyl unit with a diamine. | Good to excellent yields, high regio- and stereocontrol. | researchgate.netorganic-chemistry.org |
| C–H Functionalization | Direct introduction of substituents on the piperazine carbon skeleton. | Various transition-metal-catalyzed methods. | Expands structural diversity beyond N-substitution. | researchwithnj.commdpi.com |
| Photoredox Catalysis | Utilizes light and a photocatalyst for cyclization. | Iridium catalysts, SnAP or CLAP reagents to form α-aminyl radicals. | Green chemistry approach, mild conditions, avoids toxic reagents. | researchgate.netmdpi.com |
| Modular Synthesis from Amino Acids | Construction of chiral piperazines from readily available chiral pool. | Multi-step sequences involving condensation, deprotection, cyclization, and reduction. | Access to enantiopure, highly substituted piperazines. | mdpi.comrsc.orgresearchgate.net |
| Intramolecular Hydroamination | Diastereoselective synthesis of substituted piperazines. | Palladium-catalyzed cyclization of an aminoalkene substrate. | High diastereoselectivity for specific substitution patterns (e.g., trans-2,6). | researchgate.net |
Structure Activity Relationship Sar Studies of 4 4 Phenylpiperazin 1 Yl Butan 1 Amine Derivatives
Impact of N-Phenylpiperazine Moiety Modifications on Biological Activity
The N-phenylpiperazine moiety is a critical pharmacophore that anchors the ligand in the binding pockets of many receptors. Modifications to the phenyl ring, including the addition of various substituents, have profound effects on biological activity. The nature, position, and number of these substituents can alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its affinity and efficacy. mdpi.com
Research has shown that introducing electron-donating groups (e.g., -OCH3) or electron-withdrawing groups (e.g., -Cl, -F, -CF3) to the phenyl ring can significantly modulate a compound's activity. mdpi.comresearchgate.net For instance, in the development of anticancer agents, derivatives featuring a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent demonstrated significantly higher cytotoxicity against breast adenocarcinoma cell lines compared to other halogenated or non-halogenated analogues. mdpi.com This suggests that the electronic and steric effects of the two chlorine atoms are favorable for this specific activity. mdpi.com
Similarly, in the context of dopamine (B1211576) receptor ligands, the substitution pattern on the phenyl ring is a key determinant of binding affinity. The introduction of fluorine atoms, for example, has been explored to enhance potency and modulate selectivity. wikipedia.org Studies on analogues targeting dopamine D2 and D3 receptors revealed that varying the substituents on the N-phenylpiperazine portion leads to a range of compounds with different affinities and selectivities. acs.org The addition of an extra fluorine atom at the ortho position of the phenyl ring has been noted as potentially important for in vivo activity in some series of compounds. wikipedia.org Conversely, replacing the phenyl ring with other aryl groups, such as benzyl (B1604629) or pyridine, did not improve activity in certain classes of androgen receptor antagonists, highlighting the privileged nature of the N-phenylpiperazine scaffold for specific targets. wikipedia.org
The table below summarizes the impact of various substituents on the N-phenylpiperazine ring on biological activity in different contexts.
| Moiety Modification | Substituent(s) | Position(s) | Observed Impact | Target/Assay |
| Phenylpiperazine | 3,4-dichloro | 3, 4 | Increased cytotoxic activity | Breast Cancer Cells (MCF7) |
| Phenylpiperazine | 2-fluoro | 2 | Considered important for in vivo activity | Androgen Receptor |
| Phenylpiperazine | 3-trifluoromethyl | 3 | Common modification in psychoactive drugs | 5-HT Receptors |
| Phenylpiperazine | 3-chloro | 3 | Common modification in psychoactive drugs | 5-HT Receptors |
Influence of the Butane (B89635) Spacer Chain on Ligand-Target Interactions (e.g., saturated vs. unsaturated chains)
The four-carbon (butane) chain linking the N-phenylpiperazine core to the terminal amine plays a crucial role in orienting the two pharmacophoric ends of the molecule for optimal interaction with the target receptor. The length and flexibility of this spacer are critical determinants of binding affinity. mdpi.com Most biologically active arylpiperazine compounds feature a flexible aliphatic chain of varying length, which allows the molecule to adopt the necessary conformation to bridge different interaction points within a receptor's binding site. mdpi.com
The saturated nature of the butane chain imparts significant conformational flexibility. This allows the terminal amine and the phenylpiperazine ring to position themselves correctly to engage with their respective binding sub-pockets. Studies on long-chain arylpiperazines targeting serotonin (B10506) receptors have consistently shown that the length of the alkyl chain is a key parameter for achieving high affinity. acs.org While direct SAR studies comparing a saturated butane chain to an unsaturated (e.g., butene or butyne) chain for this specific scaffold are not extensively detailed in the provided context, the principle of conformational flexibility is paramount. A saturated alkane chain allows for free rotation around its single bonds, which is generally advantageous for exploring the conformational space required for receptor binding. wikipedia.org Introducing the rigidity of a double or triple bond would restrict this flexibility, which could either be beneficial by locking the molecule in an active conformation or detrimental by preventing it from adopting the required pose.
The general formula for this class of compounds is often described as: Ar–piperazine (B1678402)–linker–terminal fragment. acs.org The butane chain serves as the "linker," and its primary role is to provide the correct distance and geometry between the arylpiperazine "Ar–piperazine" section and the "terminal fragment."
Role of Terminal Amine Derivatization in Receptor Binding and Functional Efficacy
The terminal primary amine of 4-(4-phenylpiperazin-1-yl)butan-1-amine is a key interaction point, often forming hydrogen bonds or ionic interactions with acidic residues (like aspartate) in the binding sites of aminergic receptors. Derivatization of this amine group into secondary or tertiary amines, amides, or other functional groups is a common strategy to fine-tune receptor affinity, selectivity, and functional activity (i.e., agonist vs. antagonist).
A systematic study on dopamine D2 and D3 receptor ligands involved the modification of the terminal amine into various carboxamides. This derivatization, creating a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, had a significant impact on receptor binding. The "head group," or the terminal carboxamide portion, was varied to explore interactions with the receptor. For example, replacing a simple amide with larger or more complex groups like an imidazo[1,2-a]pyridine (B132010) or an indole (B1671886) led to marked changes in binding potency and selectivity.
The data below, derived from studies on D3 and D2 receptor ligands, illustrates how modifying the terminal amide affects binding affinity.
| Terminal Amide Head Group | D3R Kᵢ (nM) | D2R Kᵢ (nM) | D2/D3 Selectivity |
| Phenylcarboxamide | <10 | - | ~5-56 fold |
| Imidazo[1,2-a]pyridine-carboxamide | 4.6 | 567 | 122 |
| Indole-2-carboxamide | 12 | 1000 | 83 |
| Benzimidazole-2-carboxamide | 5.2 | 267 | 51 |
| Cyclohexanecarboxamide (B73365) | <10 | >1000 | >150 |
Data compiled from findings on various carboxamide derivatives. Kᵢ represents the inhibition constant, a measure of binding affinity (lower is stronger).
These results show that the structure of the terminal group is a critical determinant of both affinity and selectivity. The cyclohexanecarboxamide derivative, for instance, displayed high affinity for the D3 receptor while having markedly diminished affinity for the D2 receptor, resulting in over 150-fold selectivity. This highlights the terminal group's role in exploiting subtle differences between receptor binding pockets.
Analysis of Substituent Effects on Receptor Selectivity Profiles
Achieving selectivity for a specific receptor subtype over others is a major goal in drug design, as it can lead to more targeted therapeutic effects with fewer side effects. For derivatives of this compound, substituents on both the N-phenylpiperazine moiety and the terminal amine group can be manipulated to achieve remarkable receptor selectivity. acs.org
The selectivity between the highly homologous dopamine D2 and D3 receptors has been a key area of investigation. The ability of some N-phenylpiperazine derivatives to bind selectively to the D3 receptor is attributed to a "bitopic" binding mode. acs.org In this model, the N-phenylpiperazine moiety occupies the primary, or orthosteric, binding site shared by both D2 and D3 receptors. Meanwhile, the other end of the molecule (the terminal group) extends into a secondary binding pocket (SBP) that differs between the two receptor subtypes. nih.govacs.org
SAR studies have demonstrated how substituents on the phenyl ring influence this selectivity. For example, in one series of D3-selective ligands, maintaining a fluorinated N-phenylpiperazine portion while varying the terminal benzamide (B126) group allowed for the fine-tuning of D2/D3 selectivity. acs.org Similarly, modifying the phenyl ring of the arylpiperazine core while keeping the terminal group constant also modulates selectivity. Introducing a cyano substituent, for instance, led to a decrease in D3 selectivity, whereas other modifications enhanced it.
The combination of modifications at both ends of the molecule provides a powerful tool for navigating selectivity profiles. The table below illustrates how different substituents on the phenyl ring of a parent compound can alter D2/D3 receptor selectivity.
| Phenyl Ring Substituent | D3R Kᵢ (nM) | D2R Kᵢ (nM) | D2/D3 Selectivity Ratio |
| Unsubstituted Phenyl | 2.1 | 11.4 | 5.4 |
| 2-Methylphenyl | 1.1 | 49.3 | 45 |
| 2-Methoxyphenyl | 0.43 | 24.3 | 56 |
| 2-Chlorophenyl | 1.2 | 34.5 | 29 |
| 2-Cyanophenyl | 5.4 | 149 | 28 |
Data derived from a study of phenyl and substituted phenyl derivatives.
This data clearly shows that small changes to the N-phenylpiperazine moiety, such as adding a methyl or methoxy (B1213986) group at the ortho position, can dramatically increase selectivity for the D3 receptor over the D2 receptor. These effects underscore the intricate relationship between ligand structure and receptor architecture, which can be systematically explored to develop highly selective pharmacological tools.
Molecular Target Identification and Ligand Receptor Interactions
Investigation of Dopamine (B1211576) Receptor Subtype Selectivity (D₂, D₃, D₄)
Research has consistently demonstrated that ligands based on the 4-(4-phenylpiperazin-1-yl)butan-1-amine scaffold exhibit marked selectivity for the dopamine D₃ receptor over the D₂ subtype. acs.orgmdpi.com This selectivity is a critical attribute, as the high sequence homology between D₂ and D₃ receptors often makes achieving subtype-selectivity challenging. acs.orgnih.gov The development of D₃-selective ligands is driven by the potential for treating substance abuse and neuropsychiatric disorders with a reduced risk of the side effects associated with D₂ receptor modulation. nih.govacs.org
Derivatives of this compound, particularly N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides, have been shown to be highly selective for D₃ versus D₂ receptors. doi.org Structural modifications to the aryl portion of the piperazine (B1678402) moiety and the terminal amine play a significant role in modulating this selectivity. acs.orgmdpi.com For instance, certain phenyl and substituted phenyl groups attached to the core structure can yield D₂R/D₃R selectivity ratios ranging from 5.4 to 56-fold. acs.org Some analogs have achieved D₃ versus D₂ binding selectivity of over 150-fold, and in some cases, up to approximately 500-fold. mdpi.comresearchgate.net While D₂ and D₃ receptors are the primary focus, studies on related compounds also show varying affinities for the D₄ receptor, suggesting a broader, though less potent, interaction profile within the D₂-like receptor family. mdpi.comfrontiersin.org
Binding Affinity and Dissociation Constant (Kᵢ) Determinations
Binding affinity studies, typically conducted through competitive inhibition experiments and radioligand binding assays, have quantified the interaction of this compound derivatives with dopamine receptors. These assays often utilize HEK cells stably expressing human D₂ or D₃ receptors. acs.org
The dissociation constant (Kᵢ) is a measure of binding affinity, with lower values indicating a stronger interaction. For a series of acylaminobutylpiperazines derived from the core structure, Kᵢ values at the D₃ receptor were found to be in the nanomolar range, often below 10 nM. acs.org In contrast, their affinity for the D₂ receptor is significantly lower, which is the basis for their selectivity. acs.orgmdpi.com For example, specific benzamide (B126) derivatives have demonstrated high affinity for the human D₃ dopamine receptor with Kᵢ values as low as 0.17 nM. mdpi.com
| Compound Derivative | Target Receptor | Binding Affinity (Kᵢ) | D₂/D₃ Selectivity Ratio |
| Phenyl/Substituted Phenyl Variants | D₃ | <10 nM | 5.4 to 56-fold |
| Amino/Hydroxymethyl Variants | D₃ | 25–45 nM | <21-fold |
| 4-Thiophene-3-yl-benzamide Variants | D₃ | 1.4–43 nM | 67 to 1831-fold |
| 4-Thiazolyl-4-ylbenzamide Variants | D₃ | 2.5–31 nM | 73 to 1390-fold |
This table presents a summary of binding affinities for various derivatives of this compound, compiled from multiple research studies. acs.orgmdpi.com
Functional Activity Profiling (Agonism, Partial Agonism, Antagonism)
The functional activity of compounds based on the this compound structure has been profiled as antagonistic or partially agonistic at dopamine D₃ receptors. acs.orgmdpi.com This functional selectivity is distinct from binding selectivity and is crucial for determining the therapeutic potential of a ligand. mdpi.com For example, one derivative, LS-3-134, was identified as a partial agonist at the D₃ receptor, eliciting 35% of the maximum efficacy compared to a full agonist. mdpi.com In other functional assays, such as the mitogenesis assay, derivatives have shown moderate antagonist potency at the D₃ receptor with an IC₅₀ of 157 nM. acs.org
Dopamine D₂-like receptors, including D₃, are G protein-coupled receptors (GPCRs) that mediate their effects by inhibiting the activity of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. frontiersin.org The functional activity of ligands is often assessed by their ability to modulate this pathway. Partial agonists based on the this compound scaffold have been evaluated using adenylyl cyclase assays to determine their efficacy. mdpi.com
The signaling of D₂ and D₃ receptors, while both coupled to Gαᵢ/ₒ proteins to inhibit adenylyl cyclase, can diverge. frontiersin.org Agonist stimulation of the D₂ receptor activates the ERK pathway through a Gᵢα-dependent mechanism, whereas D₃ receptor activation of ERK is Gβγ dependent. nih.gov This difference in signaling pathways underscores the importance of developing D₃-selective ligands to achieve targeted therapeutic effects.
Enzyme Inhibition Studies
The potential for this compound and its analogs to inhibit specific enzymes has also been considered.
Fatty Acid Amide Hydrolase (FAAH) : FAAH is an enzyme responsible for the degradation of endocannabinoids. nih.govnih.gov Its inhibition can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.govnih.gov While the core compound is an amine, related piperazine-based ureas have been identified as a novel class of potent and selective FAAH inhibitors. nih.govnih.gov These compounds act as carbamoylating agents that covalently modify the enzyme's active site. nih.gov
InhA : InhA is an enoyl-acyl carrier protein reductase that is a key target for the tuberculosis drug isoniazid. orientjchem.orgnih.gov The development of direct InhA inhibitors is a strategy to overcome drug resistance. nih.govnih.gov While high-throughput screening has identified piperazine-based compounds as InhA inhibitors, the specific activity of this compound against this enzyme is not well-established in the reviewed literature. orientjchem.org
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Complex Formation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding modes of 4-(4-phenylpiperazin-1-yl)butan-1-amine derivatives and related compounds at their respective receptors.
Dopamine (B1211576) D3 Receptor (D3R) Binding Site: The dopamine D3 receptor is a primary target for many phenylpiperazine-based ligands. Docking studies have been instrumental in explaining their high affinity and selectivity over the highly homologous D2 receptor. acs.orgnih.govmdpi.com The protonated nitrogen of the piperazine (B1678402) ring is consistently shown to form a critical salt bridge with the highly conserved aspartate residue, Asp110 (Asp3.32), in the third transmembrane domain (TM3) of the D3R. nih.govacs.org
Further stabilization of the ligand-receptor complex is achieved through various non-polar and polar interactions. The phenyl ring of the phenylpiperazine moiety often engages in edge-to-face π-π stacking or hydrophobic interactions with aromatic residues within the binding pocket, such as phenylalanine and tyrosine. acs.orgbg.ac.rs Docking simulations of diverse arylpiperazine derivatives have revealed that substituents on this phenyl ring can significantly influence binding affinity by forming additional interactions in a secondary binding pocket, contributing to D3R selectivity. acs.orgnih.gov For instance, docked poses of some derivatives show that specific substitutions can lead to favorable orientations that occupy small pockets near helices TM5 and TM6. acs.org
| Target Receptor | Key Interacting Residues | Type of Interaction | Significance |
|---|---|---|---|
| Dopamine D3 Receptor (D3R) | Asp110 (Asp3.32) | Ionic Interaction / Salt Bridge | Primary anchor point for phenylpiperazine ligands. nih.govacs.org |
| Dopamine D3 Receptor (D3R) | Phe, Tyr, Trp residues | π-π Stacking / Hydrophobic | Stabilizes the aromatic portion of the ligand. acs.orgbg.ac.rs |
| Dopamine D3 Receptor (D3R) | Residues in TM2, TM5, TM7 | Hydrophobic/Steric | Contributes to D3 vs. D2 selectivity. acs.orgnih.gov |
Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme: The InhA enzyme from Mycobacterium tuberculosis is a validated target for antitubercular drugs. While specific docking studies for this compound were not detailed in the provided search results, the general methodology involves placing the ligand into the InhA active site, which contains a binding pocket for the NADH cofactor and the fatty acid substrate. Docking simulations for other inhibitors typically show hydrogen bonding interactions with key residues like Tyr158 and interactions with the NAD+ cofactor. The phenylpiperazine scaffold would be evaluated for its ability to fit within this pocket and disrupt the enzyme's natural function.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from molecular docking. By simulating the movements of atoms over time, MD can be used to assess the stability of docked poses, analyze conformational changes in both the ligand and the protein, and calculate binding free energies. nih.govnih.gov
For phenylpiperazine derivatives targeting dopamine receptors, MD simulations have been used to refine homology models of the D2 and D3 receptors, particularly in a membrane environment, to create more biologically relevant structures for docking studies. plos.org These simulations help confirm the stability of the receptor models and the ligand-receptor complexes. nih.govplos.org Analysis of MD trajectories can reveal subtle but crucial differences in the binding pockets of D2 and D3 receptors that are responsible for ligand selectivity. nih.govplos.org The stability of the key salt bridge with Asp3.32 and the network of hydrophobic interactions can be monitored throughout the simulation to confirm their importance in maintaining the bound state. nih.gov
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like this compound and its derivatives. scilit.com These calculations provide insights into the molecule's geometry, charge distribution, and orbital energies.
Key properties derived from these calculations include:
Molecular Geometry: Optimization of the molecule's 3D structure to its lowest energy conformation.
Molecular Electrostatic Potential (MEP): The MEP map identifies the electrophilic and nucleophilic sites on the molecule, highlighting regions likely to be involved in intermolecular interactions such as hydrogen bonding. scilit.com
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO indicates the molecule's stability. acs.org
Natural Bond Orbital (NBO) Analysis: This analysis is used to study electronic exchanges and charge transfer reactions between donor and acceptor parts of the molecule, providing a deeper understanding of intramolecular interactions. scilit.com
For phenylpiperazine derivatives, these calculations help rationalize their interaction patterns observed in docking studies and contribute to the development of robust QSAR models. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or physicochemical properties of a series of compounds with their biological activities. For phenylpiperazine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. mdpi.commdpi.com
These models are built by aligning a set of molecules and calculating their steric, electrostatic, and hydrophobic fields. The resulting field values are then correlated with experimental binding affinities (e.g., pKi values) to generate a predictive model. The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.commdpi.com
CoMFA/CoMSIA Contour Maps: These maps indicate where bulky groups, electronegative groups, or hydrophobic groups are favored or disfavored for optimal biological activity. For D3 receptor antagonists, such studies have shown that bulky substituents at certain positions of the core structure may fit well within the binding pocket, enhancing affinity. mdpi.com Hydrophobicity has also been identified as a critical factor in these models. mdpi.com
These QSAR models serve as powerful predictive tools, enabling the virtual screening of new, un-synthesized derivatives and prioritizing the most promising candidates for chemical synthesis and biological testing. mdpi.com
| QSAR Model | Key Descriptors | Application |
|---|---|---|
| CoMFA (Comparative Molecular Field Analysis) | Steric Fields, Electrostatic Fields | Predicts activity based on 3D shape and charge distribution. mdpi.com |
| CoMSIA (Comparative Molecular Similarity Indices Analysis) | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | Provides a more detailed analysis of structure-activity relationships. mdpi.com |
Homology Modeling and Mutant Receptor Studies for Receptor Characterization
Due to the high sequence homology between D2 and D3 receptors, obtaining selective ligands is a significant challenge. acs.orgnih.gov Computational studies often rely on homology modeling and site-directed mutagenesis experiments to understand the molecular basis of this selectivity.
Homology Modeling: When a crystal structure for a target protein is unavailable (as was the case for the D2 receptor for a long time), a homology model can be built using the crystal structure of a closely related protein as a template. plos.orgacs.org For instance, the crystal structure of the D3 receptor has been used to generate reliable homology models of the D2 receptor. plos.org These models are essential for performing comparative docking studies to identify structural differences in the binding pockets that can be exploited to design selective ligands. Studies have suggested that the D2 receptor's binding pocket may be shallower, which could influence the binding of larger ligands. plos.org
Mutant Receptor Studies: To validate the interactions predicted by docking and MD simulations, site-directed mutagenesis studies are performed. In these experiments, specific amino acid residues in the receptor's binding site are mutated, and the binding affinity of the ligand to the mutant receptor is measured. acs.orgacs.orgnih.gov For example, mutating residues at the extracellular end of TM7 or within the second extracellular loop (E2) in the D3 receptor has helped to confirm their role in contributing to the D3-selective binding of certain phenylpiperazine derivatives. acs.orgacs.orgnih.gov These experimental results provide crucial validation for the computational models and offer definitive insights into the key determinants of ligand binding and selectivity. acs.orgnih.gov
In Vitro Chemical Metabolism and Biotransformation Pathways
Enzymatic Biotransformations of the Piperazine (B1678402) Ring System
The piperazine ring, particularly when N-substituted with a phenyl group, is susceptible to a variety of enzymatic reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies using human liver microsomes have consistently shown that piperazine derivatives are substrates for several CYP isoenzymes, most notably CYP2D6, CYP1A2, and CYP3A4. researchgate.net
The primary biotransformation pathways for the phenylpiperazine moiety include:
Aromatic Hydroxylation: The phenyl group is a prime target for hydroxylation, typically at the para-position, leading to the formation of phenolic metabolites. This reaction is a common detoxification pathway mediated by CYP enzymes.
N-Dealkylation: The bond between the piperazine nitrogen and the butylamine (B146782) chain can be cleaved. This process, known as N-dealkylation, would yield N-phenylpiperazine and a 4-aminobutanal (B194337) intermediate. This is a well-established metabolic route for many piperazine-containing drugs. researchgate.net
Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation to form various metabolites. This can include N-oxidation at either of the nitrogen atoms, leading to the formation of N-oxides. researchgate.net Additionally, hydroxylation can occur on the carbon atoms of the piperazine ring, often at the alpha- or beta-position to the nitrogen, which can lead to unstable carbinolamine intermediates. researchgate.net
Ring Opening: Following the formation of unstable intermediates like carbinolamines, the piperazine ring can undergo cleavage. researchgate.netresearchgate.net This can result in the formation of linear amine metabolites. For instance, Mycobacterium species have been shown to cleave the carbon-nitrogen bonds of N-phenylpiperazine, producing N-(2-anilinoethyl)acetamide after acetylation. nih.gov
The enzymatic reactions involving the phenylpiperazine ring are summarized in the table below.
| Metabolic Reaction | Enzymes Involved (Primarily) | Resulting Metabolite Type |
| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) | Phenolic derivatives |
| N-Dealkylation | Cytochrome P450 | N-phenylpiperazine and an aldehyde |
| N-Oxidation | Cytochrome P450, Flavin-containing monooxygenases (FMO) | N-oxide derivatives |
| C-Hydroxylation | Cytochrome P450 | Carbinolamine intermediates |
| Ring Cleavage | Cytochrome P450, other hydrolases | Linear amine derivatives |
Metabolic Pathways Involving the Butylamine Chain
The butylamine side chain of 4-(4-phenylpiperazin-1-YL)butan-1-amine is also a site for metabolic transformations. The primary amine group is a key functional group that can undergo several enzymatic reactions.
Oxidative Deamination: Monoamine oxidases (MAOs) and other amine oxidases can catalyze the oxidative deamination of the primary amine group. This reaction would convert the amine to an aldehyde, which can then be further oxidized to a carboxylic acid or reduced to an alcohol.
N-Acetylation: The primary amine can undergo N-acetylation, a common phase II conjugation reaction, catalyzed by N-acetyltransferases (NATs). This would result in the formation of an N-acetylated metabolite.
Conjugation Reactions: Other phase II metabolic pathways could involve the conjugation of the primary amine with endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation).
The potential metabolic pathways for the butylamine chain are outlined in the table below.
| Metabolic Reaction | Enzymes Involved | Resulting Metabolite Type |
| Oxidative Deamination | Monoamine Oxidases (MAOs), other amine oxidases | Aldehyde, Carboxylic Acid, or Alcohol derivatives |
| N-Acetylation | N-acetyltransferases (NATs) | N-acetylated derivative |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate |
| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugate |
Identification of Stable Metabolites for Further Research
Based on the known metabolic pathways of phenylpiperazine and butylamine moieties, several stable metabolites of this compound can be predicted. The identification and characterization of these metabolites are crucial for a comprehensive understanding of the compound's disposition.
Potential stable metabolites that would be valuable for further research include:
4-(4-(4-hydroxyphenyl)piperazin-1-yl)butan-1-amine: The product of aromatic hydroxylation. This metabolite is likely to be a major product due to the high susceptibility of the phenyl ring to this reaction.
N-phenylpiperazine: Formed via N-dealkylation. Its detection would confirm this metabolic pathway.
4-(4-phenylpiperazin-1-yl)butanoic acid: The result of oxidative deamination of the butylamine chain followed by oxidation of the resulting aldehyde.
N-(4-(4-phenylpiperazin-1-yl)butyl)acetamide: The N-acetylated metabolite of the primary amine.
Further in vitro studies using liver microsomes, S9 fractions, or recombinant CYP enzymes would be necessary to confirm the formation of these predicted metabolites and to elucidate the primary metabolic pathways of this compound. nih.govskku.edu Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for the definitive identification and structural characterization of these metabolic products.
Advanced Analytical Methodologies for Compound Characterization and Purity Assessment in Research
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are indispensable tools for both the purification of synthesized compounds and the determination of their purity. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture, allowing for both qualitative and quantitative analysis. For 4-(4-Phenylpiperazin-1-YL)butan-1-amine, a typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (like acetonitrile (B52724) or methanol). The gradient or isocratic elution profile would be optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities or starting materials. Detection is commonly performed using a UV detector, set at a wavelength where the phenyl ring of the compound exhibits strong absorbance. The retention time of the peak provides a qualitative measure for identification, while the peak area is proportional to the concentration, allowing for quantitative purity assessment.
Thin-Layer Chromatography (TLC): TLC serves as a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A small amount of the compound is spotted onto a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol). The separation is based on the differential partitioning of the compound and impurities between the stationary phase (silica gel) and the mobile phase. Visualization of the spots is typically achieved under UV light or by staining with a suitable reagent like potassium permanganate. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system. A single spot on the TLC plate is an initial indicator of a pure compound.
Spectroscopic Characterization Methods
Spectroscopic techniques provide detailed information about the molecular structure of a compound, confirming the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation.
¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the piperazine (B1678402) ring and the butyl chain, and the amine protons. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (multiplicity) would reveal adjacent proton relationships.
¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. The spectrum of this compound would display unique signals for each carbon atom, including the aromatic carbons, the piperazine ring carbons, and the butyl chain carbons.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to further confirm the structure by establishing correlations between protons and protons, and protons and carbons, respectively.
Mass Spectrometry (MS/ESI-MS/HRMS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is well-suited for polar molecules like this compound. It typically produces a protonated molecular ion peak ([M+H]⁺), which allows for the direct determination of the molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound with a high degree of confidence. This is a crucial step in confirming the identity of a newly synthesized molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-N stretching, and aromatic C=C bending vibrations.
Research Applications and Future Directions in Chemical Biology
Development as Molecular Probes for Receptor Mapping and Mechanism Elucidation
The phenylpiperazine moiety is a well-established pharmacophore that interacts with a variety of receptors, particularly G-protein coupled receptors (GPCRs) in the central nervous system. The structural framework of 4-(4-phenylpiperazin-1-yl)butan-1-amine makes it an excellent starting point for the development of molecular probes to map receptor binding sites and elucidate the mechanisms of receptor activation and signaling.
Derivatives of the core 4-(4-phenylpiperazin-1-yl)alkylamine structure have been instrumental in the development of selective ligands for dopamine (B1211576) D3 receptors. nih.gov By systematically modifying the aryl group and the length of the alkyl chain, researchers can create a suite of molecules with varying affinities and selectivities. These probes are then used in competitive binding assays and functional studies to explore the topology of the receptor's binding pocket. For instance, the introduction of specific substituents on the phenyl ring can reveal key interaction points, such as hydrogen bond donors or acceptors, within the receptor.
Furthermore, radiolabeled versions of these probes can be synthesized for use in positron emission tomography (PET) imaging, allowing for the in vivo visualization and quantification of receptor distribution and density in the brain. This has significant implications for understanding the role of these receptors in various neurological and psychiatric disorders. The butylamine (B146782) tail of this compound also provides a convenient attachment point for fluorescent dyes or biotin (B1667282) tags, enabling the use of these molecules in fluorescence microscopy and affinity chromatography to study receptor trafficking and protein-protein interactions.
Utility in Rational Ligand Design and Medicinal Chemistry Lead Optimization
In the realm of medicinal chemistry, this compound serves as a versatile scaffold for rational ligand design and lead optimization. researchgate.netnih.gov The process of lead optimization involves modifying a compound with initial biological activity to improve its potency, selectivity, and pharmacokinetic properties. The distinct chemical functionalities of this compound—the secondary amine in the piperazine (B1678402) ring, the aromatic ring, and the primary amine of the butyl chain—offer multiple avenues for chemical modification.
For example, structure-activity relationship (SAR) studies on related phenylpiperazine derivatives have demonstrated that substitutions on the phenyl ring can dramatically influence receptor binding affinity and selectivity. nih.gov The butylamine side chain can also be modified to explore the impact of chain length and flexibility on biological activity. The primary amine can be acylated or alkylated to introduce new functional groups that can form additional interactions with the target receptor.
The table below illustrates how modifications to a related phenylpiperazine scaffold can impact receptor binding affinity, a key aspect of lead optimization.
| Compound | Modification | Target Receptor | Binding Affinity (Ki, nM) |
| Lead Compound | N/A | Dopamine D3 | 2.0 |
| Analog 1 | Introduction of a trans-butenyl linker | Dopamine D3 | 0.7 |
| Analog 2 | Modification of the aryl amide | Dopamine D3 | 1.5 |
This table is illustrative and based on findings for structurally related compounds to demonstrate the principles of lead optimization. nih.gov
Applications as Building Blocks for Complex Molecular Architectures and Compound Libraries
The chemical tractability of this compound makes it a valuable building block for the synthesis of more complex molecular architectures and for the construction of compound libraries for high-throughput screening. purkh.comsemanticscholar.org The primary amine of the butyl group can be readily functionalized through a variety of chemical reactions, including amidation, reductive amination, and urea (B33335) formation. This allows for the facile incorporation of this fragment into larger molecules.
In combinatorial chemistry, this compound can be used as a scaffold onto which a diverse range of chemical moieties can be attached. By reacting this building block with a library of carboxylic acids, aldehydes, or isocyanates, a large and diverse library of compounds can be rapidly synthesized. These libraries can then be screened against a panel of biological targets to identify novel hits for drug discovery programs.
The piperazine ring itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. rsc.orgmdpi.com Its presence in this compound enhances the drug-like properties of the resulting molecules, making this building block particularly attractive for the development of new therapeutic agents.
Potential in Hybrid Molecule Design for Multi-Target Approaches (e.g., FAAH-D3R dual modulators)
A growing area of drug discovery is the design of hybrid molecules, which are single chemical entities designed to interact with multiple biological targets. mdpi.com This multi-target approach can offer advantages in treating complex diseases where multiple pathways are dysregulated. The this compound scaffold is well-suited for the design of such hybrid molecules.
A notable example is the development of dual modulators of the Fatty Acid Amide Hydrolase (FAAH) and the Dopamine D3 Receptor (D3R). nih.gov Both of these targets are implicated in neuropsychiatric and addictive disorders. Researchers have designed hybrid molecules that incorporate the phenylpiperazine core for D3R affinity and a carbamate (B1207046) moiety, attached via the alkyl chain, to inhibit FAAH. nih.gov
The design of these dual-target ligands is a testament to the versatility of the 4-(4-phenylpiperazin-1-yl)alkylamine scaffold. The phenylpiperazine portion can be optimized for D3R binding, while the other end of the molecule can be functionalized with a pharmacophore for a second target, such as FAAH. This modular approach allows for the fine-tuning of the activity at each target to achieve the desired therapeutic effect.
| Hybrid Compound | D3R Affinity (Ki, nM) | FAAH Inhibition (IC50, nM) |
| Compound A | 5.2 | 25.0 |
| Compound B | 10.1 | 15.5 |
| Compound C | 3.8 | 30.2 |
This table presents hypothetical data based on the concept of dual-target ligand design to illustrate the potential of the scaffold. nih.gov
Emerging Research Areas for Piperazine-Based Compounds in Chemical Biology
The piperazine motif continues to be a fertile ground for innovation in chemical biology. rsc.org Emerging research areas for piperazine-based compounds, including derivatives of this compound, are diverse and promising.
One area of growing interest is the development of piperazine-containing compounds as modulators of protein-protein interactions. These interactions are often challenging to target with small molecules, but the conformational flexibility and diverse substitution patterns of piperazine derivatives make them attractive scaffolds for this purpose.
Another emerging application is in the field of chemical genetics, where small molecules are used to rapidly and reversibly control the function of specific proteins. Piperazine-based ligands can be designed to bind to engineered proteins, allowing for the conditional regulation of their activity.
Furthermore, the incorporation of piperazine moieties into novel materials, such as polymers and metal-organic frameworks, is being explored for applications in drug delivery and diagnostics. rsc.org The ability of the piperazine nitrogens to coordinate with metal ions and participate in hydrogen bonding makes them valuable components in the design of functional biomaterials. The continued exploration of the chemical space around the piperazine core is expected to yield new tools and therapeutic leads that will further advance the field of chemical biology.
Q & A
Q. What are the recommended synthetic routes for preparing 4-(4-phenylpiperazin-1-yl)butan-1-amine, and how can reaction conditions be optimized?
The synthesis typically involves coupling a piperazine derivative with a brominated or functionalized butanamine precursor. For example:
- Step 1 : React 4-bromobutyronitrile with 1-phenylpiperazine under nucleophilic substitution conditions to form the intermediate nitrile.
- Step 2 : Reduce the nitrile group to an amine using catalytic hydrogenation or lithium aluminum hydride (LiAlH4).
Optimization tips: - Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
- Monitor reaction progress via TLC or HPLC to minimize side products (e.g., dimerization of intermediates) .
- Purify via column chromatography (silica gel, chloroform:methanol gradient) or recrystallization from chloroform .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Key analytical methods include:
- ¹H/¹³C NMR : Verify characteristic peaks, such as the piperazine N–CH2 protons (δ 2.4–3.1 ppm) and the butylamine chain (δ 1.6–1.8 ppm for CH2 groups) .
- X-ray crystallography : Resolve the crystal structure using SHELXL for small-molecule refinement, ensuring bond angles and torsion angles align with expected geometry .
- Mass spectrometry (ESI-MS) : Confirm the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 260.2) .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Radioligand binding assays : Assess affinity for dopamine (D2/D3) or serotonin (5-HT1A) receptors using <sup>3</sup>H-labeled antagonists (e.g., <sup>3</sup>H-spiperone for D2) .
- Functional cAMP assays : Measure G protein-coupled receptor (GPCR) activity via cAMP modulation in HEK-293 cells transfected with target receptors .
- Cytotoxicity screening : Use MTT assays on hepatic (HepG2) or neuronal (SH-SY5Y) cell lines to evaluate baseline toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve receptor selectivity?
- Step 1 : Synthesize analogs with modifications to the phenylpiperazine moiety (e.g., electron-withdrawing groups like Cl or CF3) or butanamine chain length .
- Step 2 : Perform 3D-QSAR modeling using CoMFA or CoMSIA to correlate structural features (e.g., steric bulk, electrostatic potential) with binding data .
- Step 3 : Validate predictions via molecular docking (e.g., AutoDock Vina) against receptor crystal structures (e.g., PDB ID: 3PBL for D3) .
Q. What experimental strategies address discrepancies between computational solubility predictions and empirical data?
Q. How can dual-target activity (e.g., dopamine D3 receptor and fatty acid amide hydrolase) be systematically evaluated?
- Assay design :
- Data interpretation :
Q. What strategies mitigate challenges in crystallizing this compound derivatives for X-ray studies?
Q. How do solvent polarity and temperature influence the stability of this compound during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
